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Compound of Interest

1-(2-Bromo-5-
Compound Name:

chlorophenyl)propan-2-one
CAS No.: 1305323-97-0

Cat. No.: B1380802

Get Quote

Executive Summary & Core Identity

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-
(2-Bromo-5-chlorophenyl)propan-2-one. This compound is a halogenated derivative of
phenyl-2-propanone (P2P), often utilized as an intermediate in the synthesis of complex
heterocyclic compounds (such as indoles via intramolecular cyclization) or analyzed in forensic
contexts as a specific marker of halogenated amphetamine precursors.

Note on Data Provenance: While direct experimental spectra for this specific regioisomer are
often proprietary, the data presented below is synthesized from high-fidelity structure-activity
relationship (SAR) models, increment-based NMR prediction algorithms, and comparative
analysis of verified analogs (e.g., 2-chlorophenylacetone and 2,5-dichlorophenylacetone).

Chemical Identity Table
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Parameter Detail

IUPAC Name 1-(2-Bromo-5-chlorophenyl)propan-2-one
Common Name 2-Bromo-5-chlorophenylacetone

Molecular Formula CoHsBrClO

Molecular Weight 247.52 g/mol

CAS Registry Not widely indexed (Analog: 6305-95-9 for 2-Cl)
SMILES CC(=0)CC1=C(C=CC(=C1)ChBr

Predicted:[1][2] FFSKZZOPCOBRBM-

InChl Ke
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Synthesis & Formation Pathways

Understanding the synthesis is critical for identifying specific impurities in spectroscopic
analysis. The most chemically probable route for this regioisomer involves the Henry Reaction
followed by reduction/hydrolysis, starting from the corresponding benzaldehyde.

Reaction Workflow (Graphviz)

Fe/HCI or NaBH4/Hydrolysis

2-Bromo-5-chlorobenzaldehyde Henry Condensation

Reductive Hydrolysis

Intermediate: (Nef Reaction) > Target:

» 1-(2-Bromo-5-chlorophenyl)-2-nitropropene 1-(2-Bromo-5-chlorophenyl)propan-2-one

+ Nitroethane
(NH4OAC catalyst)

Click to download full resolution via product page

Figure 1: Primary synthetic pathway via nitroalkene intermediate. Impurities may include
unreacted benzaldehyde or the nitropropene intermediate.
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Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

The *H-NMR spectrum is characterized by the desymmetrization of the aromatic ring due to the

2,5-substitution pattern. The 2-bromo substituent exerts a significant deshielding effect on the

ortho proton (H-3), while the methylene bridge (CHz) appears as a singlet, slightly downfield

due to the combined inductive effects of the carbonyl and the halogenated ring.

1H-NMR Data (400 MHz, CDCIs)

Shift (3,

Coupling (J,

Position Multiplicity Integration Assignment
ppm) Hz)
) Methyl

1 2.24 Singlet (s) 3H
ketone (-CHs)
Benzylic

3 3.86 Singlet (s) 2H Methylene (-
CHz-)
Aromatic H

Ar-6 7.18 Doublet (d) 1H J=24 (ortho to
alkyl)
Aromatic H

Ar-4 7.22 dd 1H J=8.6,24
(meta to Br)
Aromatic H

Ar-3 7.51 Doublet (d) 1H J=8.6

(ortho to Br)

Mechanistic Insight:

e The "Roof Effect": Depending on the exact field strength, H-4 and H-3 may show second-

order coupling effects due to the proximity of their chemical shifts.

o Shift Logic: H-3 is the most downfield aromatic signal due to the deshielding anisotropic

effect of the adjacent Bromine atom at position 2.
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13C-NMR Data (100 MHz, CDCIs)
e Carbonyl (C=0): 204.8 ppm

e Aromatic Quaternary (C-Br): ~123.5 ppm

e Aromatic Quaternary (C-Cl): ~133.2 ppm

e Aromatic Quaternary (C-Alkyl): ~136.1 ppm

e Aromatic Methines (CH): 129.5, 131.8, 133.5 ppm
e Benzylic Methylene (CH2): 50.2 ppm

e Methyl (CHs): 29.8 ppm

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV)

The mass spectrum is the most definitive identification tool due to the unique isotopic
abundance patterns of Bromine (7°Br/81Br = 1:1) and Chlorine (3>CI/3’Cl = 3:1).

Molecular lon (M*) Cluster:
e m/z 246: (’°Br, 3°Cl) — Base peak relative abundance ~75%

e m/z 248: (81Br, 35Cl) + (7°Br, 37Cl) — Relative abundance ~100% (Overlap creates the
highest peak)

e m/z 250: (81Br, 37Cl) — Relative abundance ~25%

Fragmentation Pathway (Graphviz)
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Molecular lon [M]+
m/z 246/248/250

Alpha Cleavage
(Loss of Benzyl)

Alpha Cleavage
(Loss of Acetyl)

Acetyl lon
[CH3COJ+
m/z 43

Benzyl Cation
[C7TH5BrCI+

Rearrangement

Halogenated Tropylium
[C7H5BrCI)+
m/z 203/205/207

Click to download full resolution via product page

Figure 2: EI-MS fragmentation logic showing the characteristic alpha-cleavage pathways.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr Disk

Wavenumber (cm~—?) Vibration Mode Functional Group
3050 - 3080 C-H Stretch Aromatic Ring

2920 - 2980 C-H Stretch Alkyl (Methyl/Methylene)
1715-1720 C=0 Stretch Ketone (Strong, Sharp)
1580, 1470 C=C Stretch Aromatic Skeletal

1050 - 1090 C-Cl/ C-Br Aryl Halide Stretch

Experimental Protocol: Sample Preparation for
Analysis
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To ensure reproducible spectral data, the following protocol is recommended for research
samples.

NMR Sample Prep

o Massing: Weigh approximately 10-15 mg of the oil/solid into a clean vial.
e Solvation: Add 0.6 mL of CDClIs (99.8% D) containing 0.03% v/v TMS.

o Note: If the compound is an oil, ensure complete miscibility. If synthesized via acid
hydrolysis, residual acid can shift the water peak; filter through a small plug of anhydrous
K2CO:s if necessary.

e Transfer: Transfer to a 5mm NMR tube using a glass pipette, ensuring a solution height of at
least 4 cm.

e Acquisition: Run a standard proton sequence (16 scans) and carbon sequence (256-512
scans).

GC-MS Method (General Screening)

e Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25um film).
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
¢ Inlet: Splitless mode, 250°C.
e Oven Program:
o Hold 50°C for 1 min.
o Ramp 15°C/min to 280°C.
o Hold 280°C for 5 min.

o Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amul.

Regulatory & Safety Note
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Precursor Awareness: Researchers must be aware that phenyl-2-propanone (P2P) derivatives
are structurally related to Schedule Il controlled substances (amphetamines). While
halogenated derivatives are often used in legitimate material science (e.g., conducting
polymers) or pharmaceutical research, they may be subject to "Designer Drug" analog acts
depending on jurisdiction (e.g., US Federal Analog Act).

» Handling: Wear nitrile gloves and safety goggles. Use a fume hood.

o Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the
benzylic position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 1-(2-Bromo-5-chlorophenyl)propan-2-
one Characterization Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1380802/docs#technical-guide-1-2-bromo-5-
chlorophenyl-propan-2-one-characterization-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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